Structural Differentiation: Ortho-Ethoxy Substituent versus Para-Ethoxy and Methoxy Analogs
CAS 898429-75-9 carries a 2-ethoxy substituent on the benzamide ring, contrasting with the 4-ethoxy positional isomer (CAS 898447-92-2) and the 2-methoxy analog (CAS 898429-80-6). While all three share the same core scaffold, the position and nature of the alkoxy group alter key molecular descriptors that influence target binding. Calculated AlogP for the 2-ethoxy compound is approximately 3.8, compared to ~3.5 for the 2-methoxy analog (difference of +0.3 log units, reflecting increased lipophilicity), and the topological polar surface area (tPSA) is identical among 2-ethoxy and 4-ethoxy isomers at ~84 Ų, but the vector of the ethoxy oxygen's hydrogen-bond acceptor capacity differs between ortho and para positions, which is expected to affect ligand–protein interaction geometry in the RORγ ligand-binding domain based on co-crystal structures of related tetrahydroquinoline sulfonamides [1]. No published head-to-head biological comparison exists for these three compounds.
| Evidence Dimension | Lipophilicity (AlogP, calculated) |
|---|---|
| Target Compound Data | AlogP ~3.8 (2-ethoxy positional isomer; MW 442.55) |
| Comparator Or Baseline | AlogP ~3.5 (2-methoxy analog CAS 898429-80-6; MW 428.53) |
| Quantified Difference | ΔAlogP ≈ +0.3; ΔMW = +14.02 Da |
| Conditions | Calculated values; no experimental logP or logD data available |
Why This Matters
The increased lipophilicity of the 2-ethoxy compound relative to the 2-methoxy analog may confer differences in membrane permeability and metabolic stability, which are critical for intracellular target engagement of the nuclear receptor RORγ.
- [1] Aicher TD, Taylor CB, Vanhuis CA, et al. (Lycera Corp; Merck Sharp & Dohme LLC). N-sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. US Patent 9,512,111 B2, granted 2016-12-06. View Source
